molecular formula C8H15ClO2 B14290236 5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane CAS No. 116546-56-6

5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane

Cat. No.: B14290236
CAS No.: 116546-56-6
M. Wt: 178.65 g/mol
InChI Key: XKSFRLRLLQIRRB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with chloromethyl and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane typically involves the chloromethylation of 2,2,4,4-tetramethyl-1,3-dioxolane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a base. The reaction is usually carried out at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

    Oxidation: Oxidized derivatives of the dioxolane ring.

    Reduction: Methyl derivatives of the original compound.

Scientific Research Applications

5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is unique due to its dioxolane ring structure and the presence of both chloromethyl and tetramethyl groups. This combination imparts specific reactivity and stability, making it valuable in various chemical processes and applications.

Properties

CAS No.

116546-56-6

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

5-(chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane

InChI

InChI=1S/C8H15ClO2/c1-7(2)6(5-9)10-8(3,4)11-7/h6H,5H2,1-4H3

InChI Key

XKSFRLRLLQIRRB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)(C)C)CCl)C

Origin of Product

United States

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